
4,4-Dimethyl-7-nitro-1H-2-benzopyran-1,3(4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-dimethyl-7-nitro-isochroman-1,3-dione is a chemical compound belonging to the class of isochroman derivatives. This compound is characterized by the presence of a nitro group at the 7th position and two methyl groups at the 4th position on the isochroman ring. Isochroman derivatives are known for their diverse biological activities and applications in various fields of chemistry and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-7-nitro-isochroman-1,3-dione typically involves the nitration of 4,4-dimethyl-isochroman-1,3-dione. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4,4-dimethyl-7-nitro-isochroman-1,3-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4,4-dimethyl-7-amino-isochroman-1,3-dione.
Substitution: Various substituted isochroman derivatives depending on the nucleophile used.
Oxidation: 4,4-dimethyl-7-nitro-isochroman-1,3-dicarboxylic acid.
Applications De Recherche Scientifique
4,4-dimethyl-7-nitro-isochroman-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,4-dimethyl-7-nitro-isochroman-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-dimethyl-isochroman-1,3-dione: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-nitro-isochroman-1,3-dione: Lacks the methyl groups, which can influence its chemical and biological properties.
4-methyl-7-nitro-isochroman-1,3-dione: Has only one methyl group, affecting its steric and electronic properties.
Uniqueness
4,4-dimethyl-7-nitro-isochroman-1,3-dione is unique due to the presence of both the nitro group and two methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Propriétés
Numéro CAS |
34603-17-3 |
|---|---|
Formule moléculaire |
C11H9NO5 |
Poids moléculaire |
235.19 g/mol |
Nom IUPAC |
4,4-dimethyl-7-nitroisochromene-1,3-dione |
InChI |
InChI=1S/C11H9NO5/c1-11(2)8-4-3-6(12(15)16)5-7(8)9(13)17-10(11)14/h3-5H,1-2H3 |
Clé InChI |
WFGQFLSHOZRUTB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


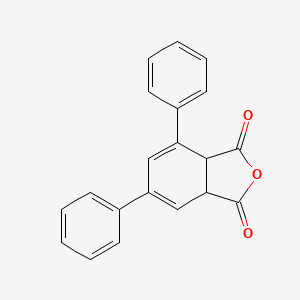
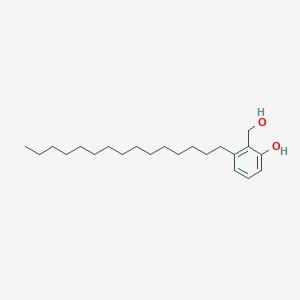
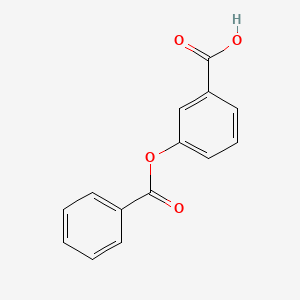
![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide](/img/structure/B14684206.png)
![1,1'-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene]](/img/structure/B14684207.png)
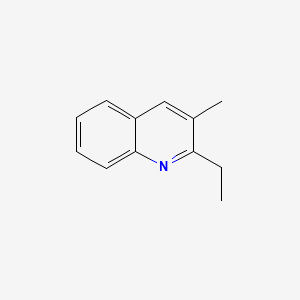
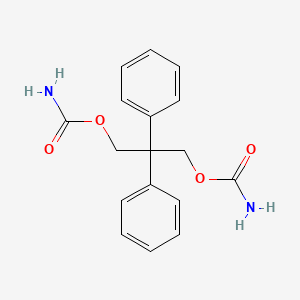
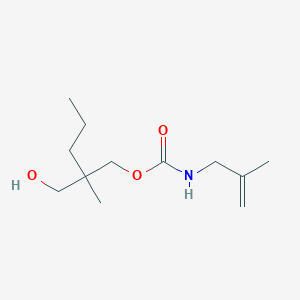
![2,6-Dichloro-N-{[4-(propan-2-yl)phenyl]carbamoyl}benzamide](/img/structure/B14684223.png)
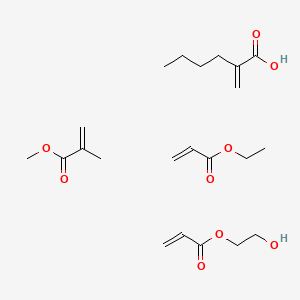
![5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone](/img/structure/B14684248.png)
![Furo[3,4-f]isobenzofuran-1,3,5,7-tetrone; 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14684255.png)

![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)
